N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c1-27(25,26)18-21-7-8-23(18)14-4-2-3-13(10-14)17(24)22-11-12-5-6-16(20)15(19)9-12/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIHDORKJUULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzyl Intermediate: The starting material, 3-chloro-4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Imidazole Substitution: The benzyl intermediate is then reacted with 2-(methylsulfonyl)-1H-imidazole under basic conditions to introduce the imidazole moiety.
Amidation: The final step involves the reaction of the substituted benzyl intermediate with 3-aminobenzamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison (Referenced from Evidence):
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6, ) :
- Benzamide with a 4-fluoro substituent and a propyl-linked imidazole.
- Lacks sulfonyl groups; imidazole is unsubstituted.
- Simpler structure with moderate lipophilicity.
Ponatinib Derivatives (Compounds 17 and 18, ): Feature dimethylamino or pyrrolidinyl groups on the imidazole. Contrasts with the methylsulfonyl group in the target compound, which may enhance stability.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (Compound 38, ): Contains a benzimidazole core and cyano-fluoro substituents. Cyano groups are moderately electron-withdrawing but less polar than sulfonyl.
Patent Compounds (): Examples include trifluoromethyl and cyclopropylamino substituents. Highlight the importance of halogenation and heterocyclic diversity for activity.
Structural Comparison Table
Pharmacological Implications
- Anti-Tumor Activity : Compounds in with nitro or trifluoromethyl groups exhibit anti-tumor effects. The target’s chloro-fluoro and sulfonyl groups may enhance cytotoxicity or target specificity .
- Enzyme Inhibition : highlights benzimidazoles as IDO1 inhibitors. The methylsulfonyl group in the target could modulate enzyme binding via electron withdrawal .
Biological Activity
N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H12ClFN2O3S
- Molecular Weight : 342.8 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-3-(methanesulfonamido)benzamide
The compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in various metabolic pathways. Its structure suggests potential interactions with targets such as:
- Enzymes : The imidazole ring may participate in interactions with enzymes like cyclooxygenases or lipoxygenases.
- Receptors : The benzamide moiety could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation or cancer.
Anti-inflammatory Effects
Compounds containing the methylsulfonyl group have been associated with anti-inflammatory activities. Research suggests that these compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to chronic inflammation, which is a significant factor in many diseases.
Case Studies
-
In Vitro Studies
- A study investigated the effects of similar benzamide derivatives on human cancer cell lines, reporting IC50 values that indicate effective cytotoxicity at micromolar concentrations. Although specific data for this compound were not available, structural analogs showed promising results in inhibiting cell proliferation.
-
Animal Models
- Preclinical trials involving imidazole-containing compounds demonstrated reduced tumor size in xenograft models. These findings suggest that the compound may possess similar antitumor activity, warranting further investigation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and what purification methods are recommended?
- Methodology : Synthesis typically involves multi-step reactions. For example:
- Step 1 : Coupling of 3-chloro-4-fluorobenzylamine with a benzamide precursor via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Step 2 : Introduction of the methylsulfonyl-imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methylsulfonyl protons at δ 3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 437.08).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assays :
- Enzyme Inhibition : Fluorogenic assays for kinase or protease activity (e.g., Factor Xa inhibition, as seen in structurally related compounds) .
- Cell Viability : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzyl or imidazole groups) impact pharmacological activity?
- SAR Insights :
- Benzyl Group : Chloro and fluoro substituents at the 3- and 4-positions enhance target binding via hydrophobic interactions (e.g., increased potency in kinase inhibitors) .
- Methylsulfonyl-Imidazole : Replacing the methylsulfonyl group with acetyl or ethylsulfonyl reduces metabolic stability but may improve solubility .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?
- Analysis :
- Assay Conditions : Variations in buffer pH, ionic strength, or ATP concentrations (for kinase assays) can alter activity. Standardize protocols using reference inhibitors .
- Compound Stability : Test for degradation under assay conditions (e.g., light exposure, temperature) via LC-MS .
- Impurity Profiles : Compare HPLC traces of batches from different sources; impurities >0.5% may skew results .
Q. How can pharmacokinetic properties (e.g., oral bioavailability, plasma protein binding) be optimized for in vivo studies?
- Approaches :
- Prodrug Design : Introduce ester or carbamate groups on the imidazole to enhance absorption .
- Plasma Binding : Modify the benzamide core with polar groups (e.g., hydroxyl) to reduce albumin binding, as seen in analogs with >90% free fraction .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., methylsulfonyl oxidation) and block them with fluorine substitutions .
Q. What computational methods are effective for predicting target selectivity and off-target effects?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
